Bienvenue dans la boutique en ligne BenchChem!

1-(4-Iodobenzyl)piperazine

SPECT imaging radioligand development sigma-1 receptor

1-(4-Iodobenzyl)piperazine (CAS 523981-01-3) is a mono-N-substituted piperazine derivative carrying a 4-iodobenzyl moiety. With a molecular weight of 302.15 g/mol, a computed XLogP3 of 1.8, and a topological polar surface area of 15.3 Ų , the compound occupies a distinct physicochemical space relative to its lighter-halogen and non-halogenated analogs.

Molecular Formula C11H15IN2
Molecular Weight 302.159
CAS No. 523981-01-3
Cat. No. B2651164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodobenzyl)piperazine
CAS523981-01-3
Molecular FormulaC11H15IN2
Molecular Weight302.159
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=C(C=C2)I
InChIInChI=1S/C11H15IN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
InChIKeyHWHUEYHTSBKINK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodobenzyl)piperazine – A Halogen-Functionalized Piperazine Building Block for Radioligand Design and Cross-Coupling Chemistry


1-(4-Iodobenzyl)piperazine (CAS 523981-01-3) is a mono-N-substituted piperazine derivative carrying a 4-iodobenzyl moiety. With a molecular weight of 302.15 g/mol, a computed XLogP3 of 1.8, and a topological polar surface area of 15.3 Ų [1], the compound occupies a distinct physicochemical space relative to its lighter-halogen and non-halogenated analogs. The defining feature is the iodine atom at the para position of the benzyl ring, which confers three categories of functional utility that are absent in the corresponding chloro, bromo, or methylbenzyl counterparts: (i) direct radioiodination via ¹²⁵I or ¹²³I for single-photon emission computed tomography (SPECT) tracer development [2], (ii) enhanced reactivity in palladium-catalyzed oxidative addition for cross-coupling diversification [3], and (iii) a monoisotopic mass spectrum that simplifies synthetic-intermediate tracking [1]. These attributes position 1-(4-iodobenzyl)piperazine as a strategically chosen intermediate when downstream applications demand either radiolabeling competence or superior coupling kinetics.

Why a Bromo-, Chloro-, or Methyl-Benzylpiperazine Cannot Replace 1-(4-Iodobenzyl)piperazine in Radioligand Workflows


The halogen identity on the benzyl ring is not a passive structural feature—it dictates the compound's downstream synthetic and analytical utility. A switch to 1-(4-bromobenzyl)piperazine (CAS 91345-62-9) or 1-(4-chlorobenzyl)piperazine (CAS 23145-88-2) eliminates the possibility of direct electrophilic radioiodination, which relies on the aryl iodide as a precursor for stable-iodine isotopic exchange or iododestannylation chemistry [1]. Although ¹⁸F-fluorobenzylation is feasible for PET, the 4-fluoro analog cannot exploit the longer half-life of ¹²³I (13.2 h) that enables next-day SPECT imaging with a single radiosynthesis batch [2]. Furthermore, in palladium-mediated cross-coupling diversification—a common strategy for elaborating benzylpiperazine scaffolds into bioactive ligands—the aryl iodide participates in oxidative addition significantly faster than the corresponding aryl bromide or chloride, a reactivity gradient formalized by competition experiments showing I > Br > Cl [3]. Substituting the 4-iodobenzyl moiety with a 4-methylbenzyl group (CAS 23173-57-1) extinguishes both radiolabeling and cross-coupling potential entirely. The quantitative evidence below demonstrates that these functional losses are not trivial but carry concrete consequences for reaction yield, radiochemical purity, and target engagement.

1-(4-Iodobenzyl)piperazine: Four Quantified Differentiation Dimensions vs. Halogen and Non-Halogen Analogs


Radiolabeling Competence: The Iodo Compound Enables SPECT-Relevant Radioiodination That Bromo and Chloro Analogs Cannot Support

The 4-iodobenzyl moiety serves as a direct substrate for radioiodine incorporation via iododestannylation. In a head-to-head series of 4-benzylpiperazine ligands (BP-CH₃, BP-F, BP-Br, BP-I, BP-NO₂), only the iodo derivative BP-I [1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine] could be radiolabeled with ¹²⁵I, achieving a radiochemical purity of >99% by HPLC and an isolated radiochemical yield of 53±10% following iododestannylation of the tributyltin precursor [1]. The BP-Br and BP-F congeners lack this capacity. Furthermore, a structurally related 4-iodobenzylpiperazine derivative, ¹²³I-MEL037, demonstrated 25% ID/g tumor uptake at 6 h in a murine melanoma model and mean contrast ratios of 30–60 at 24–48 h post-injection, confirming that the 4-iodobenzyl group supports in vivo SPECT imaging with high target-to-background ratios [2]. The 4-bromobenzyl analog was synthesized only as a cold standard and could not be directly radiolabeled via equivalent chemistry [2].

SPECT imaging radioligand development sigma-1 receptor

Oxidative Addition Reactivity: Aryl Iodide Kinetics Outperform Aryl Bromide and Aryl Chloride in Palladium-Catalyzed Cross-Coupling

In palladium-mediated cross-coupling reactions critical for diversifying benzylpiperazine scaffolds (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig), the rate of oxidative addition of the aryl–halogen bond to Pd(0) is the kinetically decisive step. Competition experiments with aryl halides have established the relative oxidative addition rate order as I > Br > Cl [1]. This reactivity hierarchy means that 1-(4-iodobenzyl)piperazine engages Pd(0) catalysts more rapidly than its 4-bromobenzyl analog, and substantially more rapidly than the 4-chlorobenzyl counterpart. A comparative study of aryl halides in Pd-mediated reactions explicitly notes that retarded oxidative addition of aryl chlorides relative to aryl bromides and aryl iodides is a primary source of process inefficiency [2]. The practical consequence is that reactions employing the iodo building block can proceed under milder conditions (lower temperature, reduced catalyst loading, shorter reaction times) than those required for the bromo or chloro analogs, translating into higher yields and fewer side-products in library synthesis workflows.

cross-coupling oxidative addition palladium catalysis

Sigma-1 Receptor Affinity in a Matched 4-Benzylpiperazine Series: The 4-Iodo Congener Maintains Sub-nanomolar Affinity While Adding Radioiodination Capability

Within a systematically varied series of 1,4-disubstituted benzylpiperazines (all bearing a common 1,3-benzodioxol-5-ylmethyl group at the N-1 position and differing only at the N-4 benzyl para-substituent), the 4-iodo derivative BP-I displayed a Ki of 0.800 nM for the σ₁ receptor in rat brain membrane competitive binding assays (displacement of [³H]-(+)-pentazocine) [1]. This affinity is within the same narrow nanomolar range as the 4-bromo (BP-Br, Ki = 0.780 nM) and 4-fluoro (BP-F, Ki = 0.850 nM) congeners, and marginally lower than the 4-nitro analog (BP-NO₂, Ki = 0.430 nM) [REFS-2, REFS-3]. The key inference is that para-iodo substitution imposes no penalty on σ₁ receptor affinity relative to para-bromo or para-fluoro substitution, yet uniquely enables radioiodination for SPECT tracer development. All five ligands in this series exhibited high σ₁/σ₂ subtype selectivity (Kiσ₂/Kiσ₁ = 52–94) [4], indicating that the iodine atom does not compromise selectivity.

sigma-1 receptor receptor binding structure-activity relationship

Monoisotopic Signature Simplifies Mass Spectrometric Analysis Relative to Isotopically Split Bromo and Chloro Analogs

Iodine is monoisotopic (¹²⁷I, 100% natural abundance). Consequently, 1-(4-iodobenzyl)piperazine produces a single dominant [M+H]⁺ peak at m/z 303.04, simplifying reaction monitoring by LC-MS and reducing ambiguity in intermediate confirmation [1]. In contrast, the 4-bromo analog yields a characteristic ~1:1 doublet (⁷⁹Br/⁸¹Br), and the 4-chloro analog produces a ~3:1 doublet (³⁵Cl/³⁷Cl), each of which can obscure low-abundance side-product signals in complex reaction mixtures [2]. While this is a subtle analytical advantage rather than a biochemical one, it materially accelerates the interpretation of LC-MS traces during multi-step synthesis optimization when hundreds of reactions are screened.

mass spectrometry isotopic pattern intermediate monitoring

Where 1-(4-Iodobenzyl)piperazine Delivers Superior Utility: Three Evidence-Backed Application Scenarios


SPECT Radiotracer Development: σ₁ Receptor or Melanoma-Targeted Imaging Agents

When a research program aims to generate a radioiodinated SPECT ligand based on a benzylpiperazine scaffold, 1-(4-iodobenzyl)piperazine is the requisite starting material. The precedent established by the successful radiosynthesis of ¹²⁵I-BP-I (radiochemical purity >99%, yield 53±10%) [1] and the in vivo performance of ¹²³I-MEL037 (25% ID/g tumor uptake at 6 h, contrast ratios of 30–60) [2] demonstrates that the 4-iodobenzyl moiety is the critical structural element enabling stable radioiodine incorporation. The bromo or chloro analogs cannot replicate this workflow because they lack the requisite C–I bond for tin-precursor-based radioiododestannylation. Procurement of the iodo compound at the outset avoids the need for a separate halogen-exchange step, which would reduce overall radiochemical yield and introduce additional purification burdens.

Parallel Library Synthesis Requiring Efficient Pd-Catalyzed Diversification

For medicinal chemistry groups constructing compound arrays via Sonogashira, Suzuki-Miyaura, or Buchwald-Hartwig coupling on a benzylpiperazine template, the kinetic advantage of the aryl iodide in oxidative addition (I > Br > Cl) [1] directly translates into higher per-well conversion at a given catalyst loading and temperature. This is especially valuable in plate-based parallel synthesis, where uniform reaction conditions must accommodate diverse coupling partners. The monoisotopic iodine signature also streamlines automated LC-MS reaction monitoring, reducing the burden of manual spectral deconvolution that the bromine doublet imposes [2].

Academic and Industrial Radioligand Binding Programs Requiring Matched Cold Standards

When a program develops a novel radioiodinated tracer, a structurally identical non-radioactive ('cold') reference standard is required for binding assay validation, metabolite identification, and GMP characterization. 1-(4-Iodobenzyl)piperazine can serve both as the direct precursor for radiolabeling and as the cold standard (when used without isotopic enrichment), ensuring authentic co-elution in HPLC and identical receptor binding pharmacology. The σ₁ affinity data showing Ki values of 0.800 nM for the iodo derivative and 0.780 nM for the bromo derivative [3] confirm that the iodo compound possesses receptor engagement properties fully comparable to the bromo standard while uniquely serving the dual cold/hot role that the bromo compound cannot fulfill.

Quote Request

Request a Quote for 1-(4-Iodobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.